![molecular formula C16H17NOS B5527894 2-(methylthio)-N-(2-phenylethyl)benzamide](/img/structure/B5527894.png)
2-(methylthio)-N-(2-phenylethyl)benzamide
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Overview
Description
Synthesis Analysis
- 2-(Methylthio)-N-(2-phenylethyl)benzamide and similar compounds are typically synthesized through specific reactions involving nucleophilic acyl substitution and other processes that yield them in good yields and allow for their spectroscopic characterization (Bachl & Díaz, 2010).
- Other methods of synthesis involve reactions of related compounds, as in the case of 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide (Dyachenko & Bityukova, 2012).
Molecular Structure Analysis
- The molecular structure of such compounds is often determined using X-ray crystallography and other spectroscopic techniques, which reveal the arrangement of atoms and the geometry of the molecule (Saeed et al., 2010).
Chemical Reactions and Properties
- Benzamides, including variants like 2-(methylthio)-N-(2-phenylethyl)benzamide, participate in various chemical reactions, often leading to the formation of complexes or undergoing transformations that change their chemical structure (Lanza et al., 2000).
Physical Properties Analysis
- The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key aspects that are typically characterized through various analyses (Karai et al., 2018).
properties
IUPAC Name |
2-methylsulfanyl-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-19-15-10-6-5-9-14(15)16(18)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCMZPJCXMQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(2-phenylethyl)benzamide |
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